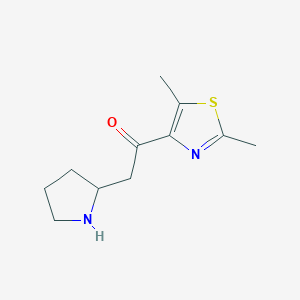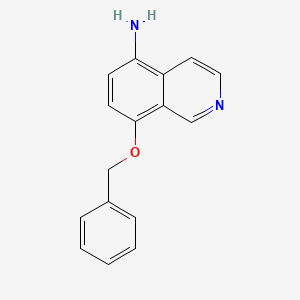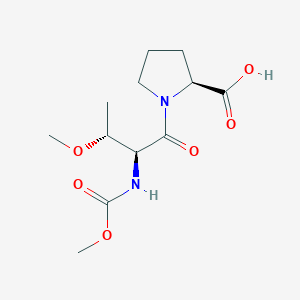
N-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is a derivative of L-threonine and L-proline, two naturally occurring amino acids, and features methoxycarbonyl and methyl groups that contribute to its distinct characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline typically involves the protection of functional groups, coupling reactions, and deprotection steps. One common method includes:
Protection of the Hydroxyl Group: The hydroxyl group of L-threonine is protected using a methoxycarbonyl group.
Coupling Reaction: The protected L-threonine is then coupled with L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N-hydroxysuccinimide (NHS).
Methylation: The hydroxyl group is methylated using methyl iodide in the presence of a base like potassium carbonate.
Deprotection: The final step involves the removal of the protecting groups to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
N-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Employed in studies of protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug or a drug delivery agent.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing biochemical pathways and cellular processes. Its methoxycarbonyl and methyl groups play a crucial role in modulating its activity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-methoxycarbonylmaleimide: Another compound with a methoxycarbonyl group, used in peptide synthesis.
N-methoxycarbonyl aporphine: Isolated from Annona mucosa, with applications in natural product chemistry.
Uniqueness
N-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline is unique due to its combination of L-threonine and L-proline, which imparts specific structural and functional properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C12H20N2O6 |
|---|---|
Peso molecular |
288.30 g/mol |
Nombre IUPAC |
(2S)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H20N2O6/c1-7(19-2)9(13-12(18)20-3)10(15)14-6-4-5-8(14)11(16)17/h7-9H,4-6H2,1-3H3,(H,13,18)(H,16,17)/t7-,8+,9+/m1/s1 |
Clave InChI |
YTJOANGDOAHWFJ-VGMNWLOBSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC)OC |
SMILES canónico |
CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


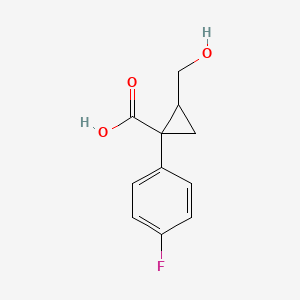
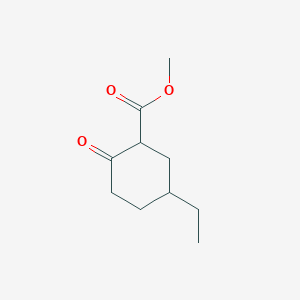
![4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13063349.png)
![benzyl N-[(3-ethylazetidin-3-yl)methyl]carbamate](/img/structure/B13063352.png)
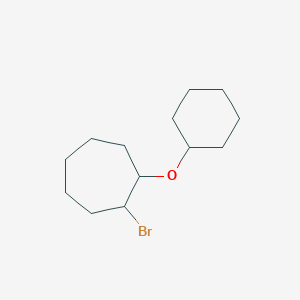
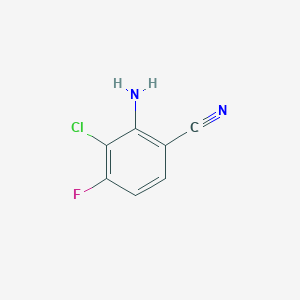
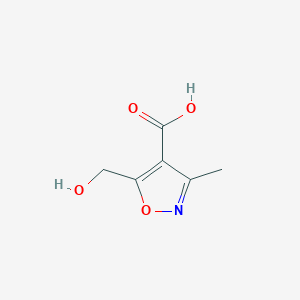
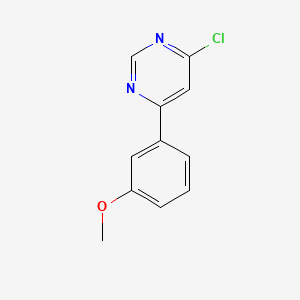

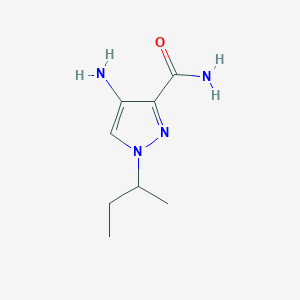
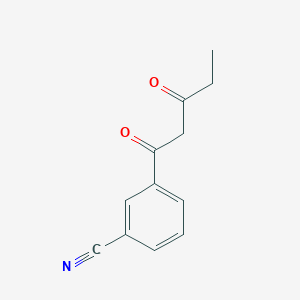
![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13063397.png)
